molecular formula C19H17N5O B5867247 6-(3-methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

6-(3-methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B5867247
M. Wt: 331.4 g/mol
InChI Key: YNDZCRRPEOUQEL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-(3-methyl-1-benzofuran-2-yl)-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-11-7-9-13(10-8-11)21-19-23-17(22-18(20)24-19)16-12(2)14-5-3-4-6-15(14)25-16/h3-10H,1-2H3,(H3,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDZCRRPEOUQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C3=C(C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Synthesis of the Triazine Ring: The triazine ring is usually formed by the reaction of cyanuric chloride with amines under controlled conditions.

    Coupling Reactions: The final step involves coupling the benzofuran derivative with the triazine derivative in the presence of a suitable catalyst and under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

6-(3-methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-(3-methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-(3-Methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
  • Molecular Formula : C₁₉H₁₇N₅O
  • Molecular Weight : 331.38 g/mol
  • CAS Numbers : 713507-42-7, 810628-30-9
  • Key Features : A 1,3,5-triazine core substituted with a 3-methylbenzofuran group at position 6 and a 4-methylphenylamine group at positions 2 and 4 .

Structural Characteristics :

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Weight (g/mol) XLogP3 Application/Activity
Target Compound 3-Methylbenzofuran, 4-methylphenyl 331.38 4.3 Not specified (potential pharmaceutical use)
6-(4-Fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine 4-Fluorophenyl, 4-methylpiperidino ~330 (estimated) - Antileukemic activity
Atrazine Chloro, ethyl, isopropyl 215.68 2.7 Herbicide (cellulose biosynthesis inhibition)
6-(2-Phenoxyethoxy)-1,3,5-triazine-2,4-diamine 2-Phenoxyethoxy 247.25 - Unknown
Indaziflam Indenyl, fluoroethyl ~330 (estimated) - Herbicide (cell wall synthesis inhibition)

Substituent Effects on Bioactivity

  • Antileukemic Activity: Derivatives like 6-(4-fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine exhibit antileukemic properties, attributed to aryl substituents enhancing interactions with cellular targets . The target compound’s benzofuran group may offer unique binding modes due to its fused heterocyclic structure.
  • Herbicidal vs. Pharmaceutical Potential: Atrazine and indaziflam (triazine herbicides) feature chloro and alkyl groups, optimizing agrochemical activity .

Physicochemical Properties

  • Hydrogen Bonding : Similar to 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine (), hydrogen bonding capacity influences crystal packing and solubility, critical for formulation .

Biological Activity

6-(3-methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H16N4O
Molecular Weight284.34 g/mol
LogP4.0496
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cells:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It modulates receptors associated with apoptosis and cell survival pathways.
  • Oxidative Stress Pathways : The compound can influence oxidative stress responses, contributing to its anticancer properties.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • In vitro studies have demonstrated that the compound significantly inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The IC50 values for these cell lines were found to be lower than those of standard chemotherapeutics like 5-Fluorouracil .
    • The compound induces apoptosis in cancer cells by increasing caspase activity and disrupting mitochondrial membrane potential.
  • Antimicrobial Properties :
    • Preliminary studies suggest that it possesses antimicrobial activity against several bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting DNA synthesis .
  • Neuroprotective Effects :
    • Research indicates potential neuroprotective properties, possibly through the modulation of neuroinflammatory pathways. This suggests a role in treating neurodegenerative diseases .

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Anticancer Activity : A recent study reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models compared to control groups .
  • Antimicrobial Efficacy : Another study assessed its antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 10 μg/mL .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?

Answer:
The synthesis of triazine derivatives typically involves multi-step reactions starting with cyanuric chloride or substituted triazine intermediates. Key steps include nucleophilic substitution at the triazine core, where temperature control (e.g., 0–5°C for initial substitutions, room temperature for subsequent steps) and solvent selection (e.g., dichloromethane or polar aprotic solvents like DMF) are critical to minimize side reactions . For the benzofuran and 4-methylphenyl substituents, inert atmospheres (N₂/Ar) are recommended to prevent oxidation of sensitive intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) enhances purity. Yield optimization may require iterative adjustments of stoichiometry and reaction time .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Essential for confirming substituent positions on the triazine ring. The benzofuran moiety shows characteristic aromatic protons at δ 6.8–7.5 ppm, while the 4-methylphenyl group exhibits a singlet for methyl protons near δ 2.3 ppm .
  • HPLC-MS : Validates molecular weight (e.g., ESI+ mode for [M+H]⁺ ions) and monitors purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .
  • X-ray crystallography : Resolves 3D conformation, particularly the dihedral angles between the triazine core and aromatic substituents, which influence biological interactions .

Advanced: How do modifications to the benzofuran or aryl amine substituents influence biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Benzofuran modifications : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the 3-methyl position enhances hydrophobic interactions with target proteins, improving antimicrobial activity .
  • Aryl amine substitutions : Fluorine or chlorine on the phenyl ring increases metabolic stability and binding affinity (e.g., para-substituted halogens improve π-π stacking in kinase inhibitors) .
    Methodology :
  • Synthesize analogs with systematic substituent variations.
  • Test in parallel assays (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines) .

Advanced: What computational methods predict binding affinity with biological targets?

Answer:

  • Molecular docking (AutoDock Vina, Schrödinger) : Models interactions with ATP-binding pockets (e.g., kinases) or DNA gyrase. The benzofuran moiety often occupies hydrophobic pockets, while the triazine core forms hydrogen bonds .
  • 3D-QSAR (CoMFA/CoMSIA) : Correlates substituent electronic/steric properties with activity. Validate models using leave-one-out cross-validation (q² > 0.5) .
  • Experimental validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays or enzymatic inhibition studies .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer: Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and use internal controls (e.g., ciprofloxacin for bacterial assays) .
  • Substituent batch differences : Characterize intermediates via LC-MS to confirm purity and identity .
  • Target selectivity : Profile compounds against related targets (e.g., kinase panels) to identify off-target effects .

Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?

Answer:

  • Challenges : Exothermic reactions during triazine substitution (risk of thermal degradation); low solubility of intermediates in large batches .
  • Solutions :
    • Continuous flow synthesis : Enhances heat dissipation and reduces reaction time (residence time < 10 minutes) .
    • Solvent recycling : Recover DMF or ethanol via fractional distillation to reduce costs .
    • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression .

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